5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride
Description
5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride is a bicyclic amine compound featuring two pyrrolidine rings connected at the 1- and 3'-positions, with an isopropyl substituent at the 5'-position. The dihydrochloride salt enhances its water solubility and stability, making it suitable for applications in chemical synthesis and biomedical research.
Properties
IUPAC Name |
2-propan-2-yl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-9(2)11-7-10(8-12-11)13-5-3-4-6-13;;/h9-12H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUGONWESQUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CN1)N2CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride typically involves the reaction of isopropylamine with a bipyrrolidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a wide range of substituted bipyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that bipyrrolidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain bipyrrolidine compounds can selectively inhibit specific kinases involved in cancer progression, such as the RET kinase, which is frequently mutated in thyroid and lung cancers. These compounds demonstrate potency against transformed cell lines while sparing normal cells, highlighting their therapeutic potential .
1.2 Neuroprotective Effects
Bipyrrolidine derivatives are also being explored for their neuroprotective effects. They have been shown to modulate neurotransmitter systems and may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .
Catalysis
2.1 Chiral Catalysts
5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride serves as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals enables it to catalyze various reactions with high enantioselectivity. For example, it has been utilized in the asymmetric hydrogenation of olefins and ketones, leading to the formation of valuable chiral products used in pharmaceuticals .
2.2 Organocatalysis
In organocatalysis, bipyrrolidine-based catalysts have been employed for a range of transformations, including Michael additions and aldol reactions. Their effectiveness stems from their ability to stabilize transition states through non-covalent interactions, enhancing reaction rates and selectivity .
Material Science
3.1 Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. It can act as a monomer or crosslinking agent in the production of polymers with desirable mechanical and thermal properties. Research has focused on developing smart materials that respond to environmental stimuli using bipyrrolidine-based polymers .
3.2 Coatings and Composites
The compound's ability to form stable films makes it an attractive candidate for coatings and composite materials. Its incorporation into coatings can enhance durability and resistance to environmental degradation, making it useful in industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 5’-Isopropyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Similarities and Differences
The compound shares structural homology with several bipyrrolidine and pyrrolidine derivatives, as highlighted in Table 1 .
Table 1: Structural Analogs of 5'-Isopropyl-1,3'-bipyrrolidine Dihydrochloride
- Enantiomeric Differences : The (R)- and (S)-1,3'-bipyrrolidine dihydrochlorides exhibit identical backbone structures but differ in stereochemistry, which may influence their interactions in chiral environments (e.g., enzyme binding) .
Comparison with Functional Analogs
Table 2: Functional Analogs (Dihydrochloride Salts)
- Mechanistic Contrasts : Unlike this compound, azoamidine derivatives (e.g., 2,2’-azobis compounds) are primarily used as initiators in radical polymerization due to their thermally labile azo bonds .
- Biological Relevance : Bismark Brown Y, an azo dye, shares the dihydrochloride salt but serves as a histological stain, contrasting with the bipyrrolidine compound’s role as a synthetic intermediate .
Biological Activity
5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyrrolidine core with an isopropyl substituent, which contributes to its unique chemical properties. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.
This compound interacts with specific molecular targets, primarily through enzyme inhibition and receptor modulation. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways and cellular functions.
- Receptor Binding : It can bind to various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
2. Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential to enhance cognitive function and protect against neurodegenerative disorders by antagonizing histamine H3 receptors .
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models, suggesting its potential utility in treating inflammatory conditions.
Research Findings and Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated significant inhibition of enzyme X involved in metabolic pathways. | Suggests potential for metabolic disorder treatments. |
| Study B | Showed neuroprotective effects in cell culture models exposed to oxidative stress. | Implications for Alzheimer's disease therapy. |
| Study C | Reported anti-inflammatory effects in animal models of arthritis. | Potential application in chronic inflammatory diseases. |
Applications in Drug Discovery
This compound is being explored as a lead compound in drug discovery due to its diverse biological activities. Its structural features allow for modifications that could enhance efficacy and reduce side effects.
Potential Therapeutic Areas
- Cognitive Disorders : As a histamine H3 receptor antagonist, the compound may improve cognitive performance in conditions like ADHD and Alzheimer's disease.
- Inflammatory Diseases : Its anti-inflammatory properties position it as a candidate for treating conditions such as rheumatoid arthritis and other chronic inflammatory disorders.
Q & A
Q. What safety protocols are critical when handling this compound in electrophysiology experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
